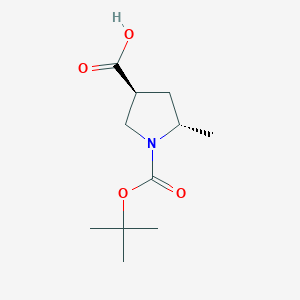
(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group . This compound is often used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group. This method is advantageous for the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc in solid-phase peptide synthesis (SPPS) is the need for treatment with hazardous hydrogen fluoride (HF), which requires special equipment .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The use of tert-butyloxycarbonyl-protected amino acids in ionic liquids has been explored to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This method allows for the efficient production of the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be involved in radical-polar crossover reactions, which are facilitated by visible light and involve the addition of radicals to alkenes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for the removal of the Boc protecting group and sodium borohydride for reduction reactions . The conditions for these reactions often involve specific temperatures and solvents to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reduction of the compound using sodium borohydride in methanol at -40°C can yield high-purity products .
Aplicaciones Científicas De Investigación
(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of peptides and other complex molecules, making it valuable in the fields of chemistry and biology . Additionally, the compound is used in the preparation of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which have applications in dipeptide synthesis .
Mecanismo De Acción
The mechanism of action of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids . The compound’s molecular targets and pathways are primarily related to its interactions with other reagents and catalysts used in the synthesis process.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid include other tert-butyloxycarbonyl-protected amino acids and carboxylic acid esters. Examples include methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate and tert-butyl-p-benzoquinone .
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and its effectiveness as a protecting group in peptide synthesis. Its ability to form high-purity products under specific reaction conditions makes it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(3S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |
Clave InChI |
WZZGWPOKJCVJGU-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


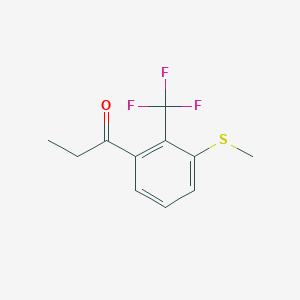
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
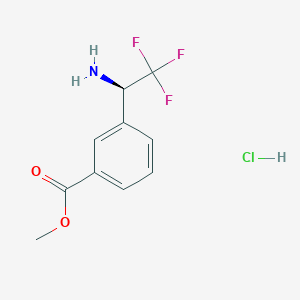
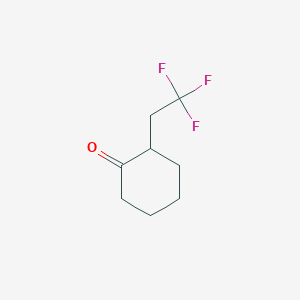
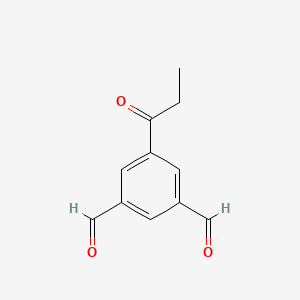
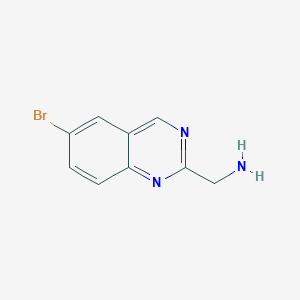
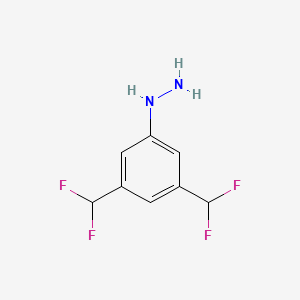



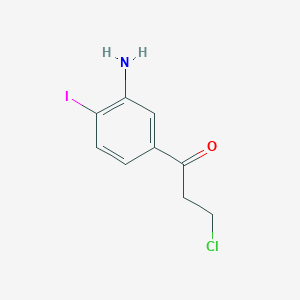
![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)

![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
